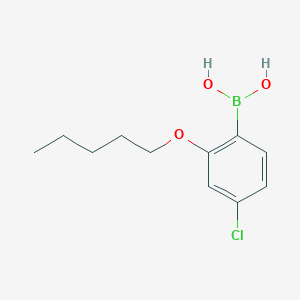
Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate, is a complex organic molecule that appears to be related to various synthesized thiophene derivatives. These derivatives are often studied for their potential applications in pharmaceuticals, materials science, and as ligands in coordination chemistry. Although the specific compound is not directly mentioned in the provided papers, the related compounds and their syntheses, structural analyses, and chemical properties can offer insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related thiophene derivatives typically involves multicomponent reactions, as seen in the preparation of 6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was achieved through a one-pot, three-component condensation under mild conditions . Similarly, the synthesis of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes involved the reaction of thiocarbamoyl derivatives with metal ions . These methods suggest that the synthesis of Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate could also be performed using a multicomponent reaction strategy, potentially involving amide bond formation and thiophene ring construction.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often elucidated using X-ray diffraction crystallography, as demonstrated for various compounds . The molecular geometry, vibrational frequencies, and NMR chemical shifts can be calculated using density functional theory (DFT) methods, which help in understanding the experimental results and providing detailed assignments of molecular vibrations . The presence of thiophene rings and substituents such as chloro groups and ester functionalities can significantly influence the molecular conformation and intermolecular interactions of these compounds.
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines to yield mixtures of regioisomeric pyrazoles . The reactivity of the chloro and ester groups in the compound of interest may allow for similar nucleophilic substitution reactions or condensations with various nucleophiles, leading to a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure. For example, the presence of metal complexes can impart significant antioxidant, analgesic, and anti-rheumatic effects, as seen with the tetrahydrobenzo[b]thiophene-3-carboxylate derivatives . The electronic properties, such as nonlinear optical (NLO) properties and molecular electrostatic potential (MEP), can also be evaluated using computational methods, providing insights into the reactivity and potential applications of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate, while not directly mentioned, is related to various synthesized thiophene derivatives with notable applications in scientific research, particularly in antimicrobial and antioxidant studies. For example, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates were synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds 2b and 4f exhibited excellent antibacterial activity, and compounds 4b and 4f showed profound antioxidant potential (Raghavendra et al., 2016).
Anticancer Applications
Similarly, novel thiophene and benzothiophene derivatives were designed, synthesized, and evaluated as anti-cancer agents. Certain compounds demonstrated significant activity against various tumor cell lines, highlighting the potential of thiophene derivatives in cancer research (Mohareb et al., 2016).
Anti-Microbial and Docking Studies
The synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates involved the reaction of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate, leading to compounds with anti-microbial activity. Docking studies further supported the potential of these analogues in pharmaceutical applications (Spoorthy et al., 2021).
Synthesis and Optoelectronic Applications
In optoelectronic research, donor-acceptor substituted thiophene dyes were synthesized and characterized for their nonlinear optical limiting, showcasing their utility in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Propiedades
IUPAC Name |
ethyl 2-(3-chloropropanoylamino)-4-thiophen-2-ylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S2/c1-2-19-14(18)12-9(10-4-3-7-20-10)8-21-13(12)16-11(17)5-6-15/h3-4,7-8H,2,5-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLAHDPEPLYKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2548697.png)
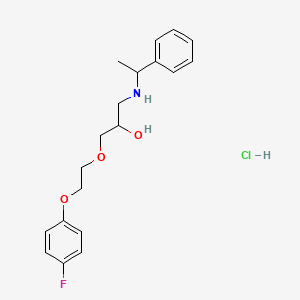
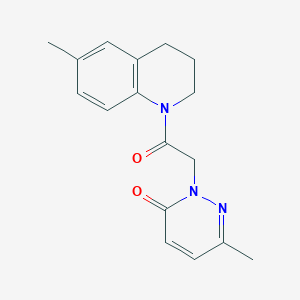

![2-Methyl-5-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2548706.png)
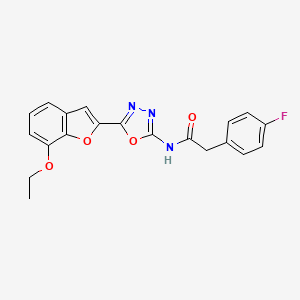
![N-[(1R)-1-(Oxan-4-yl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2548708.png)
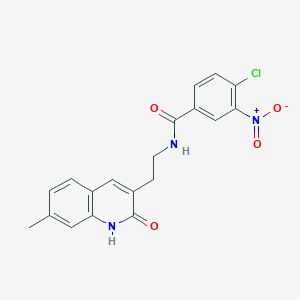
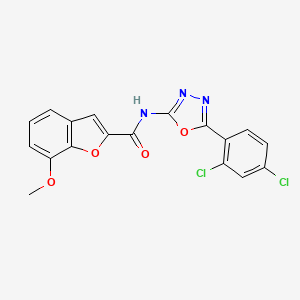

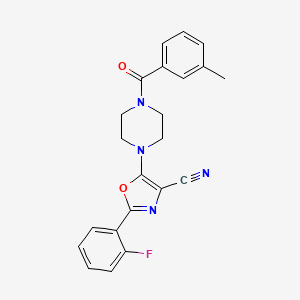
![Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(cyclopropyl)amino)acetate](/img/structure/B2548716.png)
![N,N-Dimethyl-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-sulfonamide](/img/structure/B2548718.png)
